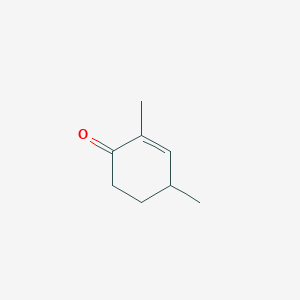

2,4-Dimethylcyclohex-2-en-1-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

40122-96-1 |

|---|---|

分子式 |

C8H12O |

分子量 |

124.18 g/mol |

IUPAC 名称 |

2,4-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C8H12O/c1-6-3-4-8(9)7(2)5-6/h5-6H,3-4H2,1-2H3 |

InChI 键 |

TVHHCKFOVFGZBC-UHFFFAOYSA-N |

规范 SMILES |

CC1CCC(=O)C(=C1)C |

产品来源 |

United States |

Classification and Fundamental Reactivity of Cyclic α,β Unsaturated Ketones

Cyclic α,β-unsaturated ketones, often referred to as cyclic enones, are a subclass of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond within a ring structure. wikipedia.orgfiveable.meebi.ac.uk This arrangement, with the general structure (O=CR)−Cα=Cβ−R, leads to a delocalized π-electron system across the O=C−C=C core. fiveable.me This electronic conjugation is the primary determinant of their unique chemical behavior, distinguishing them from their saturated ketone or isolated alkene counterparts. fiveable.mefiveable.me

The fundamental reactivity of these compounds is dominated by their electrophilic nature at two key positions. The conjugation results in a resonance hybrid where a partial positive charge resides on both the carbonyl carbon (C-1) and the β-carbon (C-3). This dual electrophilicity allows for two main modes of nucleophilic attack:

1,2-Addition: Direct attack at the electrophilic carbonyl carbon.

1,4-Conjugate Addition (Michael Addition): Attack at the β-carbon, a type of vinylogous reactivity. wikipedia.orgpressbooks.pub

The competition between these two pathways is influenced by the nature of the nucleophile. Hard, highly reactive nucleophiles like organolithium reagents tend to favor 1,2-addition, while softer, less reactive nucleophiles such as enolates, amines, and organocuprates (e.g., lithium dialkylcopper) preferentially undergo 1,4-addition. pressbooks.pubmasterorganicchemistry.com The Michael addition is one of the most important carbon-carbon bond-forming reactions in organic synthesis, widely used for constructing 1,5-dicarbonyl compounds and more complex molecular architectures. masterorganicchemistry.comwikipedia.org The reactivity can also be significantly impeded by substitution on the unsaturated system; for instance, substitution at the β-position can dramatically reduce the rate of nucleophilic addition. nih.gov

Academic Significance of 2,4 Dimethylcyclohex 2 En 1 One As a Prototypical Enone

While 2,4-Dimethylcyclohex-2-en-1-one is a valid chemical entity nih.gov, much of the foundational research on dimethyl-substituted cyclohexenones has utilized its close isomer, 4,4-Dimethylcyclohex-2-en-1-one, as a model substrate. achemblock.comorgsyn.org This compound is a commercially available intermediate used to probe new synthetic methods and reaction mechanisms. nbinno.comguidechem.com The principles derived from studying the 4,4-isomer are generally applicable to other isomers like the 2,4-dimethyl variant, making it a valuable prototype.

The academic significance of this class of compounds is demonstrated by their application in a wide array of chemical transformations. For example, 4,4-dimethylcyclohex-2-en-1-one has been employed in the direct asymmetric Michael addition of diethyl malonate, a reaction promoted by a protease enzyme, showcasing the intersection of biocatalysis and synthetic chemistry. researchgate.net It has also been used as a substrate in gold-catalyzed reactions to selectively synthesize enaminones, which are valuable synthetic intermediates. acs.org These studies highlight how prototypical enones are instrumental in developing novel, selective, and efficient synthetic methodologies.

Below is a table of selected physical and chemical properties for the closely related and extensively studied isomer, 4,4-Dimethylcyclohex-2-en-1-one, which provides a representative profile for this class of compounds.

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| CAS Number | 1073-13-8 |

| Boiling Point | 72-73.5 °C at 20 mmHg |

| Density | 0.944 g/mL at 25 °C |

| Refractive Index | n20/D 1.473 |

Data sourced from Sigma-Aldrich for 4,4-Dimethylcyclohex-2-en-1-one. sigmaaldrich.com

Scope and Historical Context of Research Trajectories for Cyclic Enones

Retrosynthetic Analysis and Established Synthetic Routes

Retrosynthetically, the carbon framework of 2,4-dimethylcyclohex-2-en-1-one can be disconnected in several ways, with the most common approach pointing towards a 1,5-dicarbonyl compound as a key intermediate. This intermediate can be formed through the conjugate addition of an enolate to an α,β-unsaturated ketone.

One of the most classic and enduring methods for constructing cyclohexenone rings is the Robinson annulation . ucalgary.capressbooks.pub This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form the six-membered ring. masterorganicchemistry.comlibretexts.org The process typically begins with the reaction of a ketone with an α,β-unsaturated ketone, such as methyl vinyl ketone, in the presence of a base. jk-sci.com The initial Michael addition forms a 1,5-diketone, which then undergoes an intramolecular aldol reaction to create a cyclic β-hydroxy ketone. jk-sci.com Subsequent dehydration yields the final cyclohexenone product. jk-sci.com The Robinson annulation is a versatile tool for creating polycyclic systems and has been instrumental in the synthesis of steroids and other complex natural products. ucalgary.capressbooks.pub

Another notable method is the Wichterle reaction , which is a modification of the Robinson annulation. drugfuture.com In this reaction, 1,3-dichloro-cis-2-butene is used as a surrogate for methyl vinyl ketone. drugfuture.com This approach offers an alternative for specific substrate combinations where the traditional Robinson annulation might be less effective.

Advanced Catalytic Approaches for Enone Construction

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer greater efficiency, selectivity, and sustainability compared to classical stoichiometric approaches.

Asymmetric Organocatalysis in this compound Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules. In the context of cyclohexenone synthesis, organocatalysts have been successfully employed to control the stereochemical outcome of the Robinson annulation.

L-proline and its derivatives are particularly effective organocatalysts for asymmetric Michael additions and Robinson annulations. masterorganicchemistry.comjk-sci.com For instance, L-proline can catalyze the enantioselective Robinson annulation of α,β-unsaturated aldehydes, leading to the formation of chiral cyclohexenone adducts with high enantioselectivity. acs.orgcornell.edu The catalytic cycle is believed to involve the formation of an enamine intermediate from the ketone and proline, which then undergoes a stereoselective Michael addition to the α,β-unsaturated system. Subsequent intramolecular aldol condensation and dehydration afford the chiral cyclohexenone. The use of L-proline immobilized on silica (B1680970) gel in a continuous-flow system has also been demonstrated for the synthesis of cyclohexenones, highlighting the potential for industrial applications. rsc.org

Cinchona alkaloid-derived amines have also been utilized as organocatalysts in one-pot fluorination and Robinson annulation sequences to produce fluorinated cyclohexenones with excellent enantiomeric excess and diastereomeric ratios. nih.gov

Interactive Data Table: Organocatalytic Synthesis of Cyclohexenone Derivatives

| Catalyst | Reactants | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| L-proline | α,β-Unsaturated aldehydes | Chiral cyclohexenone adducts | >99.5% | - | cornell.edu |

| Cinchona alkaloid amine | Fluorinated chalcones | Fluorinated cyclohexanones | up to 99% | 20:1 | nih.gov |

| 3-Decyl-β-proline | Cyclohexanone and nitroalkene | Michael adduct | High (enantioselectivity under investigation) | High | nih.gov |

Transition Metal-Catalyzed Transformations for Cyclohexenone Rings

Transition metal catalysis offers a diverse array of methods for the construction of carbocyclic rings, including cyclohexenones. These methods often proceed through mechanisms distinct from traditional annulations, providing access to unique structural motifs.

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt-carbonyl complex, to form a cyclopentenone. wikipedia.orgthieme-connect.denumberanalytics.comrsc.org While this reaction primarily yields five-membered rings, variations and related cycloadditions can be adapted for the synthesis of six-membered rings. For example, rhodium-catalyzed [5+1] cycloadditions of vinylcyclopropanes and carbon monoxide can afford cyclohexenones. organic-chemistry.org

The Nazarov cyclization is another powerful tool, traditionally involving the acid-catalyzed electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgthermofisher.comillinois.edu However, formal homo-Nazarov processes, where a vinyl group is replaced by a cyclopropane, can lead to the formation of cyclohexenones. nih.gov

Palladium-catalyzed reactions have also been extensively explored for cyclohexenone synthesis. For example, the intramolecular oxidative alkylation of ζ-alkenyl β-dicarbonyl compounds in the presence of a palladium catalyst can yield cyclohexenones. organic-chemistry.org Furthermore, palladium-catalyzed α,β-dehydrogenation of saturated cyclohexanones provides a direct route to the corresponding enones. organic-chemistry.org

Biocatalytic Strategies in Stereoselective Cyclohexenone Synthesis

Biocatalysis, the use of enzymes as catalysts, provides an environmentally benign and highly selective approach to the synthesis of chiral molecules. researchgate.net Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. rsc.org

Ene-reductases , particularly from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.govacs.org These enzymes have been successfully employed in the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones to generate chiral 4,4-disubstituted 2-cyclohexenones with excellent enantioselectivity (up to >99% ee). nih.govacs.org This biocatalytic hydrogenation provides a highly stereoselective and green method for accessing valuable quaternary stereocenters. nih.govacs.org

Asymmetric transfer hydrogenation (ATH) using bifunctional ruthenium catalysts in combination with enzymes can also be employed for the enantioselective preparation of substituted cyclohexenones. mdpi.comnih.govsemanticscholar.org

Interactive Data Table: Biocatalytic Synthesis of Chiral Cyclohexenones

| Enzyme/Catalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Ene-reductase YqjM | 4,4-disubstituted 2,5-cyclohexadienone | 4,4-disubstituted 2-cyclohexenone | >99% | 72% | nih.gov |

| (R,R)-Noyori-I catalyst | 3-Methyl-2-cyclohexen-1-one | (1R)-3-Methyl-2-cyclohexen-1-ol | 88% | - | nih.gov |

Chemo-, Regio-, and Stereoselective Formation of this compound Derivatives

Achieving high levels of chemo-, regio-, and stereoselectivity is a central challenge in the synthesis of complex molecules like this compound. The substitution pattern on the cyclohexenone ring dictates the need for precise control over the reaction conditions and catalyst choice.

In the Robinson annulation, the regioselectivity of the initial Michael addition is crucial. jk-sci.com Generally, the reaction works best when a stable enolate adds to an unhindered α,β-unsaturated ketone. jk-sci.com The stereoselectivity of the subsequent aldol condensation can be influenced by the reaction conditions and the presence of chiral catalysts or auxiliaries.

The use of silyl (B83357) groups can also be a powerful tool for stereochemical control in organic synthesis. acs.org For example, a silyl group can render a cyclohexenone chiral, allowing for stereoselective conjugate additions. acs.org

Multi-Component and Tandem Reaction Sequences Towards Cyclohexenone Systems

Multi-component reactions (MCRs) and tandem (or cascade) reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the need for isolating intermediates.

A three-component cascade reaction involving cyclic ketones, aryl amines, and benzoylmethylene malonates has been developed to access tetrahydroindoles, which are structurally related to cyclohexenone derivatives. nih.gov This reaction proceeds through a cooperative enamine-Brønsted acid catalysis mechanism. nih.gov

Tandem Michael addition-Wittig reactions have also been employed to synthesize highly functionalized cyclohexenones. For instance, the reaction of (3-carboxy-2-oxopropylidene)triphenylphosphorane (B1258351) with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, can produce 6-carboxycyclohex-2-en-1-ones with excellent diastereo- and enantioselectivities. organic-chemistry.org

Furthermore, cascade reactions initiated by carbonazidates can lead to the formation of bridged azacycles and other complex heterocyclic systems, demonstrating the power of cascade strategies in rapidly building molecular complexity. tdl.org

Detailed Investigations of Nucleophilic and Electrophilic Reactivity at the Enone Moiety

The enone moiety of this compound presents two primary sites for chemical attack: the carbonyl carbon and the β-carbon of the α,β-unsaturated system. The reactivity at these positions is a subject of detailed investigation.

Nucleophilic attack, a common reaction for enones, can occur via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition (Michael addition) to the β-carbon. The regioselectivity of this attack is influenced by a variety of factors, including the nature of the nucleophile, the reaction conditions, and the presence of catalysts. For instance, the direct asymmetric Michael addition of diethyl malonate to 4,4-dimethylcyclohex-2-en-1-one has been successfully promoted by the protease from Streptomyces griseus, achieving high yields and enantioselectivities. researchgate.net This enzymatic approach highlights the potential for biocatalysis in controlling the stereochemical outcome of nucleophilic additions to this enone.

Electrophilic attack, on the other hand, typically targets the electron-rich double bond or the oxygen atom of the carbonyl group. Protonation of the carbonyl oxygen can activate the enone system towards nucleophilic attack. The study of these electrophilic interactions is crucial for understanding acid-catalyzed reactions and the formation of various intermediates.

The interplay between nucleophilic and electrophilic reactivity is fundamental to the diverse chemical transformations of this compound and related cyclic enones.

Photochemical Reactions and Cycloadditions of Cyclic Enones

Cyclic enones, including this compound, are known to undergo a variety of photochemical reactions, with [2+2] photocycloaddition being a particularly well-studied transformation. acs.orgnih.govresearchgate.net These reactions, which are typically forbidden under thermal conditions, provide a powerful tool for the synthesis of complex cyclobutane-containing structures. nih.gov

Studies on [2+2] Photocycloaddition Mechanisms

The mechanism of [2+2] photocycloaddition generally involves the excitation of the enone to its triplet state upon irradiation. nih.gov This excited state then reacts with an alkene to form a biradical intermediate, which subsequently collapses to the cyclobutane (B1203170) product. rsc.org The regiochemistry and stereochemistry of the resulting cycloadduct are determined by the stability and conformation of this biradical intermediate. rsc.org

Several factors can influence the outcome of these photocycloadditions. For instance, the nature of the alkene, the presence of sensitizers, and the solvent can all play a significant role. nih.gov In the case of intramolecular photocycloadditions, the length and flexibility of the tether connecting the enone and alkene moieties are critical in determining the feasibility and stereochemical outcome of the reaction. rsc.org

Characterization of Biradical Intermediates in Photoannulations

The transient nature of biradical intermediates makes their direct observation challenging. However, their existence and role in the reaction mechanism are supported by a wealth of indirect evidence, including product distribution studies and trapping experiments. The concept of "biradical conformation control" has been proposed to explain the regiochemical outcomes of certain photocycloaddition reactions that deviate from the empirical "rule of five". rsc.org This concept emphasizes the importance of the relative energies and structures of the possible 1,4-biradical intermediates in dictating the reaction pathway. rsc.org

Rearrangement Reactions and Tautomerism Studies

This compound can undergo rearrangement reactions under specific conditions. One such possibility is keto-enol tautomerism, a fundamental concept in organic chemistry. libretexts.org Tautomerism involves the migration of a proton and the shifting of a double bond. In the case of this compound, the presence of a hydrogen atom at the C4 position allows for the potential formation of an enol tautomer. stackexchange.com

The equilibrium between the keto and enol forms is typically heavily skewed towards the more stable keto form. However, the enol tautomer can be a key intermediate in certain reactions, such as those involving enolates. The stability of the enol form can be influenced by factors such as substitution and conjugation. libretexts.org For instance, the enol tautomer of 2-methylcyclohexanone (B44802) is stabilized by the presence of an additional alkyl substituent on the double bond. libretexts.org

Kinetic and Thermodynamic Aspects of Enone Transformations

The study of the kinetics and thermodynamics of reactions involving this compound provides quantitative insights into the factors that control reaction rates and product distributions. Kinetic studies can help to elucidate reaction mechanisms by determining the rate-limiting step and the influence of various parameters on the reaction rate.

Thermodynamic considerations, on the other hand, govern the relative stability of reactants, intermediates, and products. The regioselectivity and stereoselectivity of many reactions are ultimately determined by the relative thermodynamic stabilities of the possible products or the transition states leading to them. For example, in elimination reactions, the formation of the more substituted (and therefore more stable) alkene is often favored, a principle known as Zaitsev's rule. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Enone Reaction Pathways

Regioselectivity and stereoselectivity are critical concepts in understanding the outcomes of reactions involving this compound. masterorganicchemistry.comyoutube.com Regioselectivity refers to the preference for reaction at one position over another, leading to the formation of one constitutional isomer over others. masterorganicchemistry.comyoutube.commasterorganicchemistry.com For example, in the addition of an unsymmetrical reagent to the enone, the reaction can occur at either the C2 or C3 position, and the observed regioselectivity will depend on the specific reaction mechanism. masterorganicchemistry.com

Stereoselectivity, in contrast, refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.comyoutube.com This can be further divided into enantioselectivity (the preferential formation of one enantiomer) and diastereoselectivity (the preferential formation of one diastereomer). The stereochemical outcome of a reaction is highly dependent on the reaction mechanism and the stereochemistry of the starting materials and reagents. masterorganicchemistry.com

In the context of [2+2] photocycloadditions, both regioselectivity and stereoselectivity are of paramount importance. nsf.govrsc.org The orientation of the alkene relative to the enone in the excited state complex determines the regiochemistry of the cycloaddition, while the facial selectivity of the attack dictates the stereochemistry of the newly formed chiral centers. rsc.org

Stereochemical Control and Chiroptical Research on 2,4 Dimethylcyclohex 2 En 1 One

Enantioselective Synthesis and Enantiomeric Excess Determination

The controlled synthesis of a specific enantiomer of 2,4-dimethylcyclohex-2-en-1-one is crucial for its application in the total synthesis of complex natural products. One notable application is in the synthesis of the diterpene Waihoensene, where the chiral integrity of the cyclohexenone core is paramount. uni-konstanz.de

An asymmetric route has been developed to produce the (+)-enantiomer of this compound. semanticscholar.org The success of such a synthesis is quantified by the enantiomeric excess (ee), which measures the purity of one enantiomer over the other. In the context of the Waihoensene synthesis, the enantiomeric excess of the prepared this compound was determined to be a high 96.0% ee, indicating a very effective and selective synthesis. semanticscholar.org This level of purity is essential for ensuring the stereochemical fidelity of subsequent steps in a multi-step synthesis.

Table 1: Enantioselective Synthesis Data for (+)-2,4-Dimethylcyclohex-2-en-1-one

| Parameter | Value | Source |

|---|---|---|

| Target Compound | (+)-2,4-dimethylcyclohex-2-en-1-one | semanticscholar.org |

| Application | Precursor for Waihoensene Total Synthesis | uni-konstanz.de |

Diastereoselective Transformations and Control of Relative Stereochemistry

Once synthesized, racemic or enantiopure this compound can undergo transformations that introduce new stereocenters. Controlling the relative stereochemistry of these new centers in relation to the existing ones is a key challenge.

A significant example of diastereoselective transformation is the microbial reduction of racemic (±)-2,4-dimethylcyclohex-2-en-1-one. researchgate.netresearchgate.net Using the microorganism Beauveria sulfurescens, the ketone and the double bond are reduced to yield primarily two isomers of 2,4-dimethylcyclohexanol. This biological transformation is highly diastereoselective. The resulting diastereomeric alcohols can then be separated and oxidized to furnish distinct chiral ketones, which serve as valuable synthons. researchgate.netresearchgate.net Specifically, this process yields (-)-(2R, 4R)-2,4-dimethylcyclohexan-1-one and (-)-(2R, 4S)-2,4-dimethylcyclohexan-1-one, demonstrating control over the relative stereochemistry at the C-2 and C-4 positions. researchgate.netresearchgate.net

Table 2: Diastereoselective Microbial Reduction of (±)-2,4-Dimethylcyclohex-2-en-1-one

| Feature | Description | Source |

|---|---|---|

| Starting Material | (±)-2,4-dimethylcyclohex-2-en-1-one | researchgate.netresearchgate.net |

| Biocatalyst | Beauveria sulfurescens | researchgate.netresearchgate.net |

| Primary Products | Diastereomers of 2,4-dimethylcyclohexanol | researchgate.netresearchgate.net |

| Derived Chiral Building Blocks | (-)-(2R, 4R)-2,4-dimethylcyclohexan-1-one | researchgate.netresearchgate.net |

Conformational Analysis of the Cyclohexenone Ring System

The three-dimensional shape, or conformation, of the this compound ring system dictates its reactivity. The cyclohexenone ring typically adopts a chair-like conformation. egyankosh.ac.inyoutube.com However, the presence of the C2-C3 double bond and the sp2-hybridized carbonyl carbon at C1 introduces significant planarity to one side of the ring. youtube.com

For disubstituted cyclohexanes, substituents preferentially occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions which are energetically unfavorable. fiveable.melibretexts.orgopenstax.org In this compound, the C2-methyl group is part of the planar, sp2-hybridized region. The key stereocenter is at C4, and its methyl group can be in either an axial or a pseudo-equatorial position. The most stable conformation will be the one that minimizes steric strain. The ring will adopt a half-chair or sofa conformation where the C4-methyl group occupies a pseudo-equatorial position to avoid steric clashes with other atoms on the ring. This conformational preference is a critical factor in predicting the stereochemical outcome of reactions involving this molecule, as reagents will preferentially attack from the less sterically hindered face.

Probing Chiral Induction in Catalytic Systems

While this compound is a valuable chiral building block, its use as a chiral ligand or catalyst to induce stereoselectivity in other reactions is not widely documented in the reviewed literature. The primary focus of research has been on its synthesis and its use as a substrate in diastereoselective reactions, rather than as a director of chirality in external catalytic systems. semanticscholar.orgresearchgate.netresearchgate.net

Role of 2,4 Dimethylcyclohex 2 En 1 One As a Key Synthetic Intermediate

Building Block in the Total Synthesis of Complex Natural Products

Intermediate in the Synthesis of Advanced Organic Scaffolds

Information regarding the application of 2,4-Dimethylcyclohex-2-en-1-one as an intermediate in the synthesis of advanced organic scaffolds, such as polycyclic or spirocyclic systems, is not prominently featured in the surveyed literature. While the structural motifs present in this compound suggest its potential for elaboration into more complex architectures, specific and detailed synthetic routes originating from this compound to create such scaffolds are not described in the available sources.

Advanced Spectroscopic and Crystallographic Methodologies in 2,4 Dimethylcyclohex 2 En 1 One Research

Application of Advanced NMR Spectroscopy for Structural Dynamics and Elucidation (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2,4-dimethylcyclohex-2-en-1-one. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are often essential for definitive assignments, especially for structurally similar isomers like 4,4-dimethylcyclohex-2-en-1-one.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to correlate proton and carbon signals. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range correlations over two to three bonds. These correlations are critical for assembling the molecular framework piece by piece. For instance, in the related isomer 4,4-dimethylcyclohex-2-en-1-one, HMBC and HSQC are used to assign the full ¹H and ¹³C spectra. chemicalbook.com The analysis of coupling constants in ¹H NMR spectra also provides valuable information regarding the dihedral angles between adjacent protons, offering insights into the conformational preferences of the cyclohexene (B86901) ring.

Table 1: Representative ¹H and ¹³C NMR Data for 4,4-Dimethylcyclohex-2-en-1-one (Note: Data for the 2,4-dimethyl isomer is less commonly published; the closely related 4,4-dimethyl isomer is presented for illustrative purposes of the methodology.)

| ¹H NMR | ¹³C NMR | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| A (CH) | 6.659 | 1 (C=O) | 199.61 |

| B (CH) | 5.836 | 2 (C=) | 159.85 |

| C (CH₂) | 2.455 | 3 (=CH) | 126.86 |

| D (CH₂) | 1.873 | 4 (C) | 36.11 |

| E (CH₃) | 1.169 | 5 (CH₂) | 34.40 |

| 6 (C) | 32.83 | ||

| 7 (CH₃) | 27.71 | ||

| Data sourced from spectral database information for 4,4-dimethylcyclohex-2-en-1-one, with assignments confirmed by HMQC and HMBC. chemicalbook.com |

High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound (C₈H₁₂O), the theoretical exact mass is 124.088815 Da. nih.gov HRMS can confirm this composition, distinguishing it from other potential compounds with the same nominal mass.

Beyond simple characterization, HRMS is a powerful technique for monitoring the progress of reactions and identifying complex products. In studies on the dehydrogenative aromatization of cyclohexenone motifs, for example, a suite of potential products can be formed. acs.org HRMS, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), allows researchers to identify the exact masses of various intermediates and final products in the reaction mixture. This capability was crucial in a study involving the reaction of 4,4-dimethyl-2-cyclohexen-1-one (B91216) with benzylamine, which selectively yielded an enaminone product. acs.org The high mass accuracy of HRMS would be used to confirm the elemental formula of the product and differentiate it from other potential isomers or byproducts.

Table 2: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Theoretical Exact Mass | 124.088815 Da |

| Nominal Mass | 124 Da |

| Analysis Technique | ESI, APCI, EI |

| Data derived from public chemical databases. nih.gov |

Single Crystal X-ray Diffraction for Absolute and Relative Stereochemistry Determination

Single Crystal X-ray Diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise coordinates of each atom in the crystal lattice, revealing unambiguous information about bond lengths, bond angles, and, crucially, both relative and absolute stereochemistry.

While obtaining suitable single crystals of this compound itself can be challenging, derivatives are frequently subjected to SCXRD analysis to confirm their structure. butlerov.com For example, in a study focused on the synthesis of various derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, SCXRD was used to elucidate the molecular and crystal structures of nine different products. butlerov.com The analysis involves solving the structure using direct methods and refining it to produce a model of the molecule. The resulting data includes unit-cell parameters (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal. This level of structural detail is unparalleled and serves as the ultimate proof of stereochemistry, which is vital when new asymmetric reaction methodologies are developed. researchgate.net

Spectroscopic Probes for Reaction Intermediates

Detecting and characterizing transient reaction intermediates is key to understanding reaction mechanisms. While often too unstable to isolate, their presence can be inferred or directly observed using various spectroscopic techniques.

In the context of reactions involving cyclohexenones, mechanistic studies often propose intermediates like enamines or enolates. For example, in the gold-catalyzed dehydrogenative aromatization of cyclohexenones with amines, enamine intermediates are proposed to be key. acs.org The progress of the reaction can be monitored over time using techniques like GC-MS or NMR spectroscopy. By taking aliquots from the reaction mixture at different time points, researchers can track the disappearance of starting materials and the appearance of products. While the direct spectroscopic signature of a short-lived intermediate may not be fully captured, its formation can be inferred from the product distribution and kinetic profiles. For instance, the irreversible formation of an enaminone product in certain reactions suggests it does not act as an intermediate on the pathway to other products like m-phenylenediamine (B132917) derivatives, providing crucial insight into the reaction mechanism. acs.org

Theoretical and Computational Chemistry Studies on 2,4 Dimethylcyclohex 2 En 1 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of 2,4-Dimethylcyclohex-2-en-1-one. researchgate.net These calculations provide data on molecular orbitals, charge distribution, and various reactivity descriptors.

Detailed research findings from DFT studies, typically employing functionals like B3LYP with a basis set such as 6-311G, reveal the molecule's electronic landscape. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MESP) maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For this compound, the MESP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site prone to electrophilic attack, and positive potential (blue) near the hydrogen atoms.

Global reactivity descriptors derived from the HOMO and LUMO energies quantify the molecule's reactivity. researchgate.net These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack, a characteristic reaction pathway for α,β-unsaturated ketones.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity, kinetic stability |

| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 3.67 eV | Propensity to accept electrons |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is pivotal in mapping the reaction pathways of this compound. By calculating the Gibbs free energy of reactants, products, intermediates, and transition states, chemists can construct detailed energy profiles for various reactions. acs.org

For instance, the Michael addition, a characteristic reaction for cyclohexenone derivatives, can be thoroughly investigated. DFT calculations can model the approach of a nucleophile to the β-carbon of the enone system. These calculations can locate the transition state structure for the carbon-nucleophile bond formation and determine its associated activation energy. This information helps predict the reaction rate and understand the factors influencing stereoselectivity.

Studies on similar systems, such as the reaction of 2-cyclohexen-1-one (B156087) with amines, have shown that DFT can be used to evaluate the energetics of competing 1,2-addition versus 1,4-addition pathways. acs.org Such an analysis for this compound would clarify how the methyl substituents influence the regioselectivity of nucleophilic attacks. The computational models can identify key intermediates and transition states, providing a step-by-step depiction of the reaction mechanism that is often difficult to probe experimentally.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

The flexible six-membered ring of this compound can adopt several conformations. Molecular Dynamics (MD) simulations provide a powerful method to explore this conformational landscape over time, offering insights into the molecule's structural dynamics and intermolecular interactions in a condensed phase. nih.gov

MD simulations can be used to study the dynamics of the ring, which deviates from the classic chair conformation of cyclohexane (B81311) due to the sp²-hybridized carbons of the double bond and carbonyl group. The ring exists in various half-chair or twist-boat-like conformations. The simulation can track the orientation of the two methyl groups, determining the relative populations of pseudo-axial and pseudo-equatorial arrangements.

By analyzing the simulation trajectory, one can calculate the potential of mean force (PMF) for conformational transitions, such as ring inversion pathways. nih.gov This reveals the energy barriers between different conformers and their relative stabilities. For disubstituted cyclohexanes, the most stable conformation typically places bulky substituents in equatorial or pseudo-equatorial positions to minimize steric strain, a principle that MD simulations can quantify for this specific molecule. libretexts.orgsapub.org

Table 2: Relative Stability of this compound Conformers (Illustrative MD Data)

| Conformer Description | Relative Energy (kcal/mol) | Key Steric Interactions |

| C4-Methyl Pseudo-Equatorial | 0.00 | Reference, most stable conformer |

| C4-Methyl Pseudo-Axial | +2.1 | 1,3-diaxial-like interactions |

Energy Framework Analysis and Intermolecular Interaction Studies in Crystalline Forms

Energy framework analysis is a computational tool used to investigate the packing of molecules in a crystal and to understand the strength and nature of intermolecular interactions. rsc.org This analysis relies on calculating accurate pairwise interaction energies between a central molecule and its neighbors in the crystal lattice. While a crystal structure for this compound is not publicly available, the methodology provides a clear blueprint for future studies should a crystalline form be characterized.

The process involves calculating the electrostatic, dispersion, repulsion, and polarization components of the interaction energies. These energies are then used to construct "energy frameworks," which are graphical representations of the crystal's interaction topology. rsc.orgmdpi.com The frameworks highlight the most significant interactions, often appearing as tubes connecting molecular centroids, with the thickness of the tubes proportional to the interaction strength.

This analysis would reveal the dominant forces holding the crystal together, such as C-H···O hydrogen bonds involving the carbonyl group or van der Waals interactions between the hydrocarbon portions of the molecules. Understanding these interactions is crucial for explaining physical properties like melting point and solubility and for rationalizing crystal morphology. chemrxiv.orgresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the accurate prediction of spectroscopic data, such as NMR and IR spectra. These predictions are invaluable for structure verification and for assigning experimental signals. The predicted spectra can be validated against experimental data, providing a robust check of the computational model's accuracy.

For this compound, one would first perform a geometry optimization using a DFT method. Subsequent frequency calculations would yield the vibrational modes, which correspond to the peaks in an IR spectrum.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. Comparing these predicted shifts with the experimental ¹H and ¹³C NMR spectra allows for unambiguous assignment of each resonance to a specific nucleus in the molecule. frontiersin.org

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 4,4-Dimethyl-2-cyclohexen-1-one (B91216) (Illustrative)

Note: Data for the closely related isomer 4,4-Dimethyl-2-cyclohexen-1-one is used for illustration, as it is readily available. A similar procedure applies to the 2,4-isomer.

| Carbon Atom | Experimental Shift (ppm) chemicalbook.com | Calculated Shift (ppm) (Illustrative) | Assignment |

| C1 (C=O) | 199.6 | 200.1 | Carbonyl Carbon |

| C2 (=CH) | 126.9 | 127.5 | Vinylic CH |

| C3 (=CH) | 159.8 | 160.5 | Vinylic CH |

| C4 (C(CH₃)₂) | 34.4 | 34.0 | Quaternary Carbon |

| C5 (CH₂) | 36.1 | 35.8 | Methylene Carbon |

| C6 (CH₂) | 32.8 | 32.5 | Methylene Carbon |

| C7/C8 (CH₃) | 27.7 | 28.1 | Methyl Carbons |

Future Research Directions and Emerging Paradigms in 2,4 Dimethylcyclohex 2 En 1 One Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of cyclohexenone derivatives is moving towards greener and more efficient methodologies. A promising area of research is the development of advanced catalytic systems that minimize waste and energy consumption.

One notable advancement is the use of ceria-supported gold (Au/CeO₂) nanoparticles as a catalyst. This system has been successfully employed in the aerobic dehydrogenative aromatization of cyclohexenone motifs. researchgate.net It facilitates a one-step synthesis of m-phenylenediamine (B132917) derivatives from cyclohexenones and secondary amines. researchgate.net A key advantage of this Au/CeO₂-catalyzed system is its ability to produce novel and beneficial enaminones that are otherwise difficult to synthesize using traditional condensation methods, which often suffer from poor regioselectivity. researchgate.net This method is considered environmentally friendly and allows for a switch in product selectivity between N,N-disubstituted anilines and enaminones simply by adjusting the reaction conditions. researchgate.net

Biocatalysis presents another frontier for the sustainable synthesis of 2,4-dimethylcyclohex-2-en-1-one derivatives. Enzymes, operating under mild conditions, offer high chemo-, regio-, and stereoselectivity. For instance, the protease from Streptomyces griseus has been shown to effectively catalyze the direct asymmetric Michael addition of diethyl malonate to 4,4-dimethylcyclohex-2-en-1-one. scienceopen.com This enzymatic process achieves high yields and excellent enantioselectivity, demonstrating the potential of biocatalysts in creating chiral molecules from this precursor. scienceopen.com

Table 1: Comparison of Catalytic Systems for Cyclohexenone Derivatives

| Catalytic System | Reaction Type | Key Advantages |

| CeO₂-supported Gold (Au/CeO₂) Nanoparticles | Aerobic Dehydrogenative Aromatization | Environmentally friendly, high selectivity, access to novel derivatives, tunable product selectivity. researchgate.net |

| Protease from Streptomyces griseus | Asymmetric Michael Addition | High yield and enantioselectivity, mild reaction conditions, sustainable (biocatalysis). scienceopen.com |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

Future research will undoubtedly uncover new reactions and reactivity modes for this compound. The inherent functionality of the molecule—a conjugated enone system—makes it a versatile substrate for various transformations.

The previously mentioned dehydrogenative aromatization is a prime example of a novel process that transforms the nonaromatic cyclohexenone core into valuable m-disubstituted arenes. researchgate.net The ability to control the reaction to selectively yield either enaminones or N,N-disubstituted anilines by tuning conditions points to a sophisticated level of reactivity control that can be further explored. researchgate.net Density functional theory (DFT) calculations on the related 2-cyclohexen-1-one (B156087) have shown that the 1,2- and 1,4-addition reactions with amines are reversible, which underscores the complexity and the challenge in controlling product selectivity. acs.org

Another area of interest is photochemistry. The photoannulation of 4,4-dimethylcyclohex-2-en-1-one with 1,1-diphenylethylene, for example, leads to the [2+2] formation of cyclobutanes with regio- and stereoselectivity. acs.org This reaction also produces substituted octahydrophenanthrenes, showcasing a complex transformation pathway that could be harnessed for the synthesis of intricate molecular architectures. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput screening. acs.orgresearchgate.net The integration of this compound chemistry with these platforms is a key direction for future research.

While specific flow syntheses of this compound are not yet widely reported, the principles have been demonstrated for analogous systems. For example, the synthesis of C-glycosides from pyranoses via a tandem Wittig-Michael reaction showed superior yields in a continuous flow setup compared to batch procedures, largely due to the ability to safely operate at higher temperatures and pressures. acs.org

The benefits of flow chemistry for early drug discovery are immense, enabling rapid library generation and optimization. researchgate.net This technology allows for the in situ generation of reactive intermediates and provides precise control over reaction parameters, which can unlock challenging chemical transformations. researchgate.net Applying this to the derivatization of this compound could significantly accelerate the discovery of new molecules with desired properties by allowing for automated, multi-step syntheses without intermediate workups. researchgate.netacs.org

Computational Design and Optimization of Novel Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, guiding experimental efforts and saving significant time and resources. For this compound, in silico methods are crucial for designing novel derivatives with specific, tailored reactivity or biological activity.

Density functional theory (DFT) is a workhorse in this field, used to calculate potential energy surfaces, reaction barriers, and molecular orbitals. scienceopen.com As seen in the study of amine addition to cyclohexenone, DFT can elucidate complex reaction pathways and explain observed selectivity. acs.org Such calculations can be used prospectively to predict the effects of different substituents on the reactivity of the this compound core, guiding the synthesis of derivatives with enhanced or altered reactivity. peerj.comnih.gov For example, global electrophilicity indexes can be calculated to predict how a derivative will react with various nucleophiles. peerj.com

Beyond reaction dynamics, computational tools are extensively used in drug discovery to design derivatives with specific biological targets. In silico molecular docking can predict how a molecule binds to a protein's active site, while ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help to evaluate the drug-likeness of a compound before it is ever synthesized. researchgate.netnih.gov Numerous studies on other cyclohexenone derivatives have used these techniques to design and screen for potential anticancer or anti-inflammatory agents. researchgate.net

Table 2: Application of Computational Methods in Cyclohexenone Chemistry

| Computational Technique | Application | Purpose |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidate reaction pathways, calculate activation energies, and predict product selectivity. acs.orgnih.gov |

| Molecular Docking | Drug Design & Discovery | Predict binding affinity and orientation of a derivative within a biological target's active site. researchgate.netnih.gov |

| ADMET/Pharmacokinetic Profiling | Drug Development | Assess drug-likeness, including properties like GI absorption and metabolic stability, in silico. nih.gov |

| Molecular Dynamics (MD) Simulation | Binding Stability Analysis | Simulate the dynamic interactions between a ligand and its target protein over time to confirm binding stability. nih.gov |

Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Progress

A deep understanding of reaction mechanisms and kinetics is essential for optimizing chemical processes. Advanced spectroscopic techniques, particularly those that allow for in situ monitoring, provide a real-time window into a reacting system.

Time-resolved in situ (TRIS) monitoring techniques are becoming indispensable for studying complex reactions. nih.gov Methods like synchrotron X-ray diffraction and Raman spectroscopy can track the evolution of solid-state species, providing direct evidence for reaction intermediates and pathways. nih.govnih.gov For example, the mechanochemical formation of covalent organic frameworks has been monitored in real-time using these techniques, revealing the role of liquid additives and catalysts in directing the reaction. nih.gov Applying these methods to reactions involving this compound could provide unprecedented mechanistic insights.

When integrated with flow chemistry platforms, these analytical techniques enable real-time feedback on reaction progression. researchgate.net This allows for rapid optimization of reaction conditions (e.g., temperature, pressure, residence time) to maximize yield and selectivity, forming a powerful combination for automated synthesis and process development. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。